![molecular formula C10H15N3O B10847332 (3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B10847332.png)
(3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-methoxy-1-azabicyclo[222]octane-3-carboximidoyl cyanide is a complex organic compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide typically involves multi-step organic reactions. One common approach starts with the preparation of the bicyclic core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, starting from a suitable azabicyclo[2.2.2]octane derivative, functionalization at the 3-position can be carried out using reagents such as cyanogen bromide to introduce the cyanide group. The methoxy group can be introduced via methylation reactions using agents like methyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyanide group, converting it to primary amines under appropriate conditions.
Substitution: The methoxy group can be substituted by other nucleophiles in the presence of strong bases or under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Potential use in the development of new therapeutic agents due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide involves its interaction with specific molecular targets, often through binding to active sites on enzymes or receptors. The bicyclic structure allows for a high degree of specificity in these interactions, potentially leading to significant biological effects. The cyanide group can participate in nucleophilic attacks, while the methoxy group can influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst in organic synthesis.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant applications in drug discovery.
Comparison: (3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide is unique due to the presence of both a cyanide and a methoxy group, which confer distinct chemical properties compared to other azabicyclic compounds.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
(3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide |
InChI |
InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10- |
InChI Key |
IQWCBYSUUOFOMF-BENRWUELSA-N |
Isomeric SMILES |
CO/N=C(/C#N)\C1CN2CCC1CC2 |
Canonical SMILES |
CON=C(C#N)C1CN2CCC1CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-5-yl]urea](/img/structure/B10847255.png)
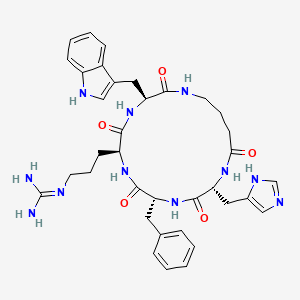
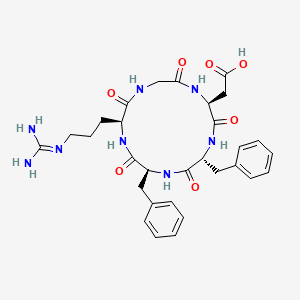
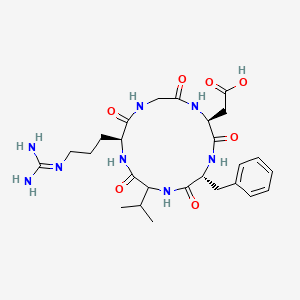
![c-[-Arg-Gly-Asp-Acpca31-]](/img/structure/B10847287.png)
![C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine](/img/structure/B10847288.png)
![c[-Arg-Gly-Asp-Acpca19-]](/img/structure/B10847289.png)
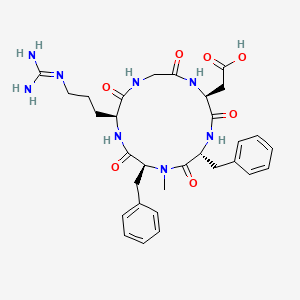
![c[-Arg-Gly-Asp-Acpca34-]](/img/structure/B10847296.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B10847300.png)
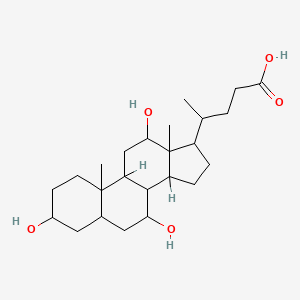
![c[-Arg-Gly-Asp-Acpca36-]](/img/structure/B10847321.png)
![c[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2](/img/structure/B10847331.png)
![c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847347.png)
